4-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl benzoate
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Overview
Description
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and formamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE typically involves multiple steps:
Formation of the formamido intermediate: This step involves the reaction of 4-methoxyphenylamine with formic acid to yield the formamido derivative.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Condensation: The formamido intermediate is then condensed with 2-nitrobenzaldehyde under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and formamido groups.
Reduction: The nitro group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(4-METHOXYPHENYL)IMINO]METHYL]PHENOL
- 4-[(E)-{[(4-METHOXYPHENYL)IMINO]METHYL]BENZOIC ACID
Uniqueness
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE is unique due to the presence of both formamido and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C22H17N3O6 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] benzoate |
InChI |
InChI=1S/C22H17N3O6/c1-30-18-10-8-16(9-11-18)21(26)24-23-14-15-7-12-20(19(13-15)25(28)29)31-22(27)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,26)/b23-14+ |
InChI Key |
XAMHJCJLBMINGI-OEAKJJBVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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